Cas no 1443312-41-1 (1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone)

1-(3-Butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by its unique structural features, including a butoxy and methoxy substitution pattern on the phenyl ring and a trifluoroacetyl functional group. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of electron-donating alkoxy groups and the electron-withdrawing trifluoromethyl moiety enhances its reactivity in nucleophilic and electrophilic transformations. Its stability under standard conditions and well-defined physicochemical properties make it suitable for controlled synthetic applications. Further research may explore its utility in asymmetric synthesis or as a precursor for bioactive molecules.
1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone structure
1443312-41-1 structure
Product name:1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone
CAS No:1443312-41-1
MF:C13H15F3O3
Molecular Weight:276.251614809036
MDL:MFCD18426974
CID:5170311

1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone 化学的及び物理的性質

名前と識別子

    • 1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone
    • MDL: MFCD18426974
    • インチ: 1S/C13H15F3O3/c1-3-4-7-19-11-8-9(5-6-10(11)18-2)12(17)13(14,15)16/h5-6,8H,3-4,7H2,1-2H3
    • InChIKey: GGSBYPFZXAYIIU-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=C(OC)C(OCCCC)=C1)C(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 7

1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB435114-5g
3'-n-Butoxy-4'-methoxy-2,2,2-trifluoroacetophenone; .
1443312-41-1
5g
€1373.40 2023-09-04
abcr
AB435114-1 g
3'-n-Butoxy-4'-methoxy-2,2,2-trifluoroacetophenone; .
1443312-41-1
1g
€594.40 2023-07-18
abcr
AB435114-1g
3'-n-Butoxy-4'-methoxy-2,2,2-trifluoroacetophenone; .
1443312-41-1
1g
€1621.70 2025-02-15
Ambeed
A178171-1g
1-(3-Butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone
1443312-41-1 97%
1g
$441.0 2024-04-23
Crysdot LLC
CD12142839-5g
1-(3-Butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone
1443312-41-1 97%
5g
$1177 2024-07-23
abcr
AB435114-5 g
3'-n-Butoxy-4'-methoxy-2,2,2-trifluoroacetophenone; .
1443312-41-1
5g
€1,373.40 2023-07-18
Crysdot LLC
CD12142839-1g
1-(3-Butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone
1443312-41-1 97%
1g
$437 2024-07-23

1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone 関連文献

1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanoneに関する追加情報

Introduction to 1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone (CAS No: 1443312-41-1)

The compound 1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone, with the CAS number 1443312-41-1, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceuticals, agricultural chemistry, and material science. This compound is characterized by its unique structure, which combines a trifluoroacetyl group with a substituted phenyl ring containing both methoxy and butoxy substituents. The combination of these functional groups imparts distinctive chemical and physical properties that make it a valuable compound for various applications.

Recent studies have highlighted the potential of this compound in the development of selective herbicides and insecticides. Researchers have found that the trifluoroacetyl group enhances the compound's ability to inhibit specific enzymes in target organisms, making it highly effective in controlling pests while minimizing environmental impact. Furthermore, the presence of methoxy and butoxy groups on the phenyl ring contributes to improved solubility and bioavailability, which are critical factors in agricultural applications.

In the pharmaceutical industry, 1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone has shown promise as a precursor for synthesizing bioactive molecules with potential therapeutic applications. For instance, its ability to act as a substrate for various enzymatic reactions makes it an attractive candidate for drug discovery programs targeting metabolic disorders and infectious diseases. Recent advancements in synthetic chemistry have enabled more efficient routes for producing this compound at scale, further enhancing its viability as a research tool and industrial product.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the coupling of a trifluoroacetyl group with a substituted phenol derivative under catalytic conditions. Researchers have recently explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. Such innovations are critical for meeting the growing demand for this compound in both academic and industrial settings.

From a structural perspective, the molecule's stability is largely attributed to the electron-withdrawing effects of the trifluoroacetyl group and the electron-donating effects of the methoxy and butoxy substituents on the phenyl ring. These opposing effects create a dynamic balance that influences both the compound's reactivity and its interactions with biological systems. Understanding these properties is essential for optimizing its use in various applications.

In terms of environmental impact, studies have demonstrated that this compound exhibits low persistence in soil and water systems due to its susceptibility to microbial degradation. This characteristic aligns with global efforts to develop eco-friendly agrochemicals that minimize long-term environmental residues. However, further research is needed to fully characterize its environmental fate under different conditions.

Looking ahead, the versatility of CAS No: 1443312-41-1 suggests that it will continue to play a pivotal role in advancing chemical innovation across multiple disciplines. Its unique combination of functional groups provides a foundation for exploring novel applications in areas such as nanotechnology and advanced materials science.

In conclusion, this compound represents a prime example of how tailored molecular design can lead to innovative solutions in contemporary chemistry. As research into its properties and applications progresses, it is poised to make significant contributions to both scientific discovery and industrial advancement.

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Amadis Chemical Company Limited
(CAS:1443312-41-1)1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone
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Purity:99%
はかる:1g
Price ($):397.0